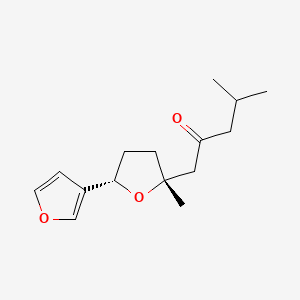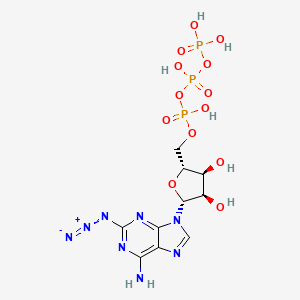
(4R,5S,6S,7R)-1-((3-Amino-1H-indazol-5-yl)methyl)-4,7-dibenzyl-3-butyl-5,6-dihydroxy-1,3-diazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMP-851 is a cyclic urea compound that has been identified as a potent inhibitor of the human immunodeficiency virus (HIV) protease. This compound is part of a new generation of HIV protease inhibitors designed to improve pharmacokinetic profiles, resistance profiles, and oral bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMP-851 involves the oxidation of N-(benzyloxycarbonyl)-D-phenylalaninol using sodium hypochlorite catalyzed by 2,2,6,6-tetramethyl-1-piperidinyloxyl free radical and sodium bromide in water. This reaction yields the corresponding aldehyde, which is then further processed to obtain DMP-851 .
Industrial Production Methods
Industrial production methods for DMP-851 are not extensively documented in the public domain. the synthesis likely involves optimization of the laboratory-scale procedures to achieve higher yields and purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
DMP-851 primarily undergoes reactions typical of cyclic urea compounds. These include:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert DMP-851 into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, 2,2,6,6-tetramethyl-1-piperidinyloxyl free radical, and sodium bromide in water.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of DMP-851 can yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
DMP-851 has been extensively studied for its potential in treating HIV infections. It is a potent inhibitor of the HIV protease enzyme, which is crucial for the maturation and replication of the virus. By inhibiting this enzyme, DMP-851 can effectively reduce viral load and improve clinical outcomes in HIV-infected individuals .
Chemistry: As a model compound for studying cyclic urea chemistry.
Biology: Investigating the interactions between cyclic urea compounds and biological targets.
Medicine: Developing new therapeutic agents based on the structure and activity of DMP-851.
Industry: Potential use in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
DMP-851 exerts its effects by binding to the active site of the HIV protease enzyme. This binding inhibits the enzyme’s activity, preventing the cleavage of viral polyproteins into functional proteins necessary for viral replication. The 3-aminoindazole group in DMP-851 forms four hydrogen bonds with the enzyme, enhancing its binding affinity and resistance profile .
Comparison with Similar Compounds
Similar Compounds
DMP-850: Another cyclic urea HIV protease inhibitor with similar properties and applications.
DMP-450: A related compound with moderate-to-high oral absorption potential in humans.
Uniqueness
DMP-851 is unique due to its nonsymmetrical structure and the presence of the 3-aminoindazole group, which enhances its binding affinity and resistance profile. This makes it a more potent and effective inhibitor compared to other similar compounds .
Properties
CAS No. |
188978-02-1 |
|---|---|
Molecular Formula |
C31H37N5O3 |
Molecular Weight |
527.7 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-1-[(3-amino-1H-indazol-5-yl)methyl]-4,7-dibenzyl-3-butyl-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C31H37N5O3/c1-2-3-16-35-26(18-21-10-6-4-7-11-21)28(37)29(38)27(19-22-12-8-5-9-13-22)36(31(35)39)20-23-14-15-25-24(17-23)30(32)34-33-25/h4-15,17,26-29,37-38H,2-3,16,18-20H2,1H3,(H3,32,33,34)/t26-,27-,28+,29+/m1/s1 |
InChI Key |
CGEJBZXGNPASAG-GKQHHHCTSA-N |
SMILES |
CCCCN1C(C(C(C(N(C1=O)CC2=CC3=C(C=C2)NN=C3N)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
Isomeric SMILES |
CCCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CC2=CC3=C(C=C2)NN=C3N)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
Canonical SMILES |
CCCCN1C(C(C(C(N(C1=O)CC2=CC3=C(C=C2)NN=C3N)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
Synonyms |
DMP 851 DMP-851 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


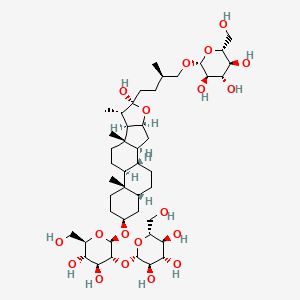
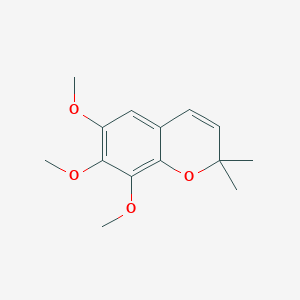
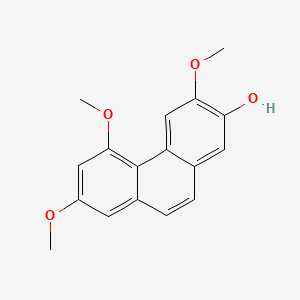
![[(1r,3As,5r,8ar,9r,9ar)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl]acetate](/img/structure/B1216490.png)
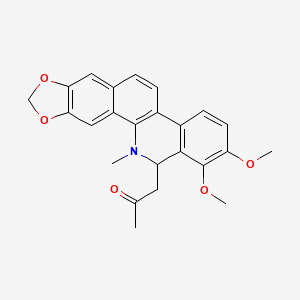
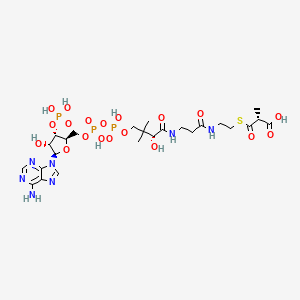
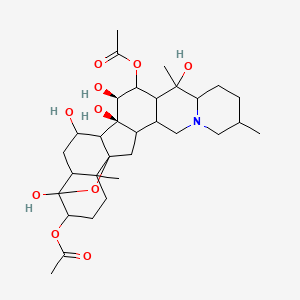
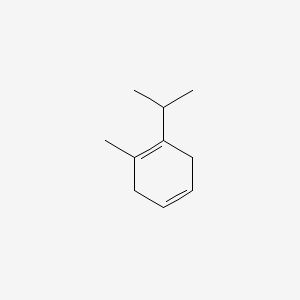
![(5'S,10Z,12S,14Z,16Z,21R,24S)-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1216503.png)

